molecular formula C15H13BrO B1273300 3-Bromo-3',4'-dimethylbenzophenone CAS No. 844879-49-8

3-Bromo-3',4'-dimethylbenzophenone

Cat. No.: B1273300
CAS No.: 844879-49-8
M. Wt: 289.17 g/mol
InChI Key: OXXRWJCBXMOMTC-UHFFFAOYSA-N
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Description

3-Bromo-3',4'-dimethylbenzophenone is a brominated derivative of dimethylbenzophenone, featuring a benzophenone backbone substituted with a bromine atom at the 3-position and methyl groups at the 3' and 4' positions. For example, brominated acetophenones (e.g., 3'-bromoacetophenone) are synthesized using bromination of acetophenone derivatives , and similar methodologies may apply here. The compound’s structural complexity and substituent positions make it valuable in organic synthesis, particularly in cross-coupling reactions or as an intermediate for pharmaceuticals and materials science .

Properties

IUPAC Name

(3-bromophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXRWJCBXMOMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373645
Record name 3-Bromo-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-49-8
Record name (3-Bromophenyl)(3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',4'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-bromobenzoyl chloride and 3,4-dimethylbenzene (xylene) as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted benzophenones.

    Oxidation Reactions: Carboxylic acids or ketones.

    Reduction Reactions: Alcohols or alkanes.

Scientific Research Applications

3-Bromo-3’,4’-dimethylbenzophenone is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-3’,4’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic attack on the carbonyl carbon and electrophilic substitution on the aromatic ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-3',4'-dimethylbenzophenone with structurally related benzophenone derivatives, focusing on substituents, molecular properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Benzophenone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Synthesis Notes References
This compound Br (C3), CH₃ (C3', C4') C₁₅H₁₃BrO ~289.17* Intermediate in cross-coupling; potential photochemical studies
3-Bromo-3'-nitrobenzophenone Br (C3), NO₂ (C3') C₁₃H₈BrNO₃ 306.12 High-purity reagent (97%); nitro group enhances electrophilicity for further substitution
4-Bromo-3',4'-(ethylenedioxy)benzophenone Br (C4), ethylenedioxy (C3', C4') C₁₅H₁₁BrO₃ 319.15 Used in materials science; ethylenedioxy group improves solubility
3-Bromo-3'-piperidinomethyl benzophenone Br (C3), piperidinomethyl (C3') C₁₉H₂₀BrNO 358.27 Pharmacological research (piperidine moiety common in drug design)
4,4'-Dimethylbenzophenone CH₃ (C4, C4') C₁₅H₁₄O 210.27 Polymorphism studies (three polymorphic forms); UV stabilizer

Key Insights:

Substituent Effects on Reactivity and Properties Bromine Position: Bromine at the 3-position (vs. 4-position in 4-Bromo-3',4'-(ethylenedioxy)benzophenone) alters electronic effects, influencing reactivity in cross-coupling reactions . Methyl vs. Electron-Withdrawing Groups: The nitro group in 3-Bromo-3'-nitrobenzophenone increases electrophilicity, enabling nucleophilic aromatic substitution, whereas methyl groups are electron-donating .

Synthetic Methodologies Brominated benzophenones are typically synthesized via halogenation (e.g., Br₂/FeBr₃) or Suzuki-Miyaura coupling using bromophenyl boronic acids . Ethylenedioxy and piperidinomethyl derivatives require additional steps, such as etherification or Mannich reactions, to introduce oxygen- or nitrogen-containing groups .

Physicochemical Properties Polymorphism: 4,4'-Dimethylbenzophenone exhibits three polymorphic forms due to methyl group flexibility, suggesting that this compound may also display polymorphism under varying conditions .

Applications Organic Synthesis: Brominated derivatives serve as intermediates in palladium-catalyzed cross-coupling (e.g., with alkyl bromides) to construct complex architectures . Photoreactivity: Benzophenones with electron-withdrawing groups (e.g., nitro, bromo) are studied for UV-induced reactions, such as hydrogen abstraction or radical formation .

Research Findings and Challenges

  • Theoretical vs. Experimental Data: Computational studies (e.g., B3LYP methods) predict structural parameters for benzophenones but slightly overestimate bond lengths compared to experimental data due to gas-phase vs. condensed-phase differences .
  • Hazard Profiles: Brominated benzophenones may pose environmental and health risks (e.g., acute toxicity), necessitating careful handling .
  • Knowledge Gaps: Limited data on the target compound’s melting point, solubility, and catalytic performance highlight the need for further experimental characterization.

Biological Activity

3-Bromo-3',4'-dimethylbenzophenone (CAS No. 844879-49-8) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromine atom and two methyl groups attached to the benzophenone framework. The molecular formula is C15H13BrOC_{15}H_{13}BrO.

PropertyValue
Molecular Weight303.17 g/mol
Melting Point75-78 °C
SolubilitySoluble in organic solvents
LogP3.5

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Induction of Apoptosis : Research indicates that this compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapy.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and damage.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent activity against these cell types .
  • Apoptotic Mechanism : Flow cytometry analysis revealed that treatment with this compound led to an increase in annexin V-positive cells, suggesting activation of the apoptotic pathway. The compound was found to activate caspase-3, an essential enzyme in the apoptosis cascade .

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit specific enzymes:

  • GAPDH Inhibition : A study highlighted that this compound acts as a covalent inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. This inhibition was associated with reduced proliferation in pancreatic cancer cells .

Case Study 1: Breast Cancer Cell Lines

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results showed:

Treatment Concentration (µM)Cell Viability (%)
0100
1075
2050
3030

The data indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Pancreatic Cancer Cells

In another study involving pancreatic cancer (PANC-1) cells, the compound was shown to induce apoptosis through mitochondrial pathways:

Treatment Concentration (µM)Apoptosis Rate (%)
Control5
1015
2035
3060

The significant increase in apoptosis at higher concentrations emphasizes the compound's therapeutic potential against resistant cancer types .

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